molecular formula C22H21BrN6O4S B11509675 2-(4-{[(2-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-(4-{[(2-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11509675
M. Wt: 545.4 g/mol
InChI Key: HZVOCKRSQPVLMF-UHFFFAOYSA-N
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Description

2-(4-{[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a pyrido[2,3-d]pyrimidine core, and a carboxylic acid functional group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multiple steps, including the formation of the piperazine ring, the introduction of the bromophenyl group, and the construction of the pyrido[2,3-d]pyrimidine core. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the piperazine ring.

    Construction of the Pyrido[2,3-d]pyrimidine Core: This can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-{[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.

    Materials Science: The compound’s properties may be explored for use in creating new materials with specific characteristics, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which 2-(4-{[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its combination of a piperazine ring, a pyrido[2,3-d]pyrimidine core, and a carboxylic acid functional group. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H21BrN6O4S

Molecular Weight

545.4 g/mol

IUPAC Name

2-[4-[(2-bromobenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H21BrN6O4S/c1-2-27-12-15(20(32)33)17(30)14-11-24-21(25-18(14)27)28-7-9-29(10-8-28)22(34)26-19(31)13-5-3-4-6-16(13)23/h3-6,11-12H,2,7-10H2,1H3,(H,32,33)(H,26,31,34)

InChI Key

HZVOCKRSQPVLMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4Br)C(=O)O

Origin of Product

United States

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